

molecular weight and formula of Fmoc-L-homopropargylglycine

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Compound of Interest

Compound Name: *Fmoc-L-homopropargylglycine*

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An In-depth Technical Guide to Fmoc-L-homopropargylglycine

Fmoc-L-homopropargylglycine is a pivotal non-canonical amino acid derivative extensively utilized by researchers, scientists, and drug development professionals. Its unique structure, featuring an Fmoc protecting group and a terminal alkyne functionality, makes it an invaluable tool in peptide synthesis and bioconjugation. This guide provides a comprehensive overview of its chemical properties, and detailed protocols for its application in Solid-Phase Peptide Synthesis (SPPS) and subsequent bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry."

Core Properties of Fmoc-L-homopropargylglycine

The fundamental properties of **Fmoc-L-homopropargylglycine** are summarized below, providing essential data for its use in a laboratory setting.

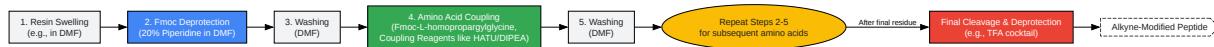
| Property | Value | Citations |
|---------------------|--|-----------|
| Molecular Formula | C ₂₁ H ₁₉ NO ₄ | [1][2][3] |
| Molecular Weight | 349.38 g/mol | [4][5] |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid | [1] |
| Synonyms | Fmoc-Hpg-OH, Fmoc-HPra-OH, (2S)-2-(Fmoc-amino)-5-hexynoic acid | [1][2] |
| Appearance | White to off-white solid | [3] |
| Primary Application | Building block for Fmoc Solid-Phase Peptide Synthesis (SPPS) | [4][5] |

Experimental Protocols and Workflows

Fmoc-L-homopropargylglycine is primarily used to incorporate a bioorthogonal alkyne handle into a peptide sequence. This is achieved through Fmoc-based Solid-Phase Peptide Synthesis. The incorporated alkyne can then be selectively modified in a secondary step, most commonly via CuAAC (click chemistry), to conjugate other molecules such as fluorophores, imaging agents, or polyethylene glycol (PEG) chains.

Incorporation into Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a cornerstone technique in peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence on a solid resin support. The workflow for incorporating **Fmoc-L-homopropargylglycine** is outlined below.



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Caption: General workflow for incorporating **Fmoc-L-homopropargylglycine** via Fmoc-SPPS.

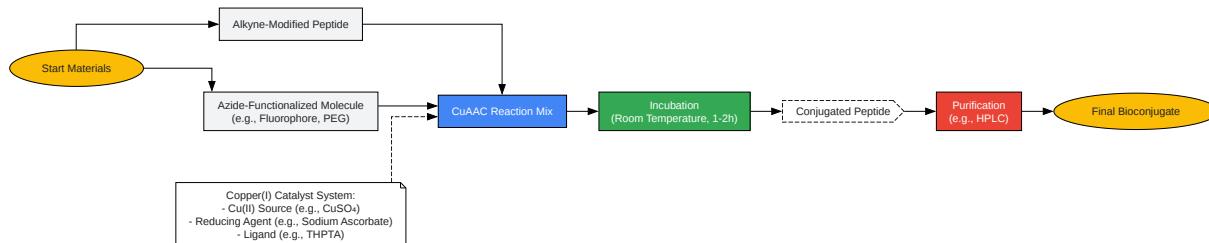
Detailed Protocol for Fmoc-SPPS:

- Resin Preparation: The synthesis begins with a solid support resin (e.g., Wang or Rink Amide resin) which is swelled in a suitable solvent like N,N-Dimethylformamide (DMF) for approximately 1 hour.[5]
- Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin or the growing peptide chain is removed. This is typically achieved by treating the resin with a solution of 20% piperidine in DMF for about 5-20 minutes.[6]
- Washing: Following deprotection, the resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct (dibenzofulvene-piperidine).[6]
- Amino Acid Coupling:
 - In a separate vessel, **Fmoc-L-homopropargylglycine** (typically 3-5 equivalents relative to the resin's loading capacity) is pre-activated.[6]
 - Common activation reagents include a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in DMF.[5][6]
 - The activated amino acid solution is then added to the resin, and the mixture is agitated for 1-2 hours at room temperature to facilitate the formation of the new peptide bond.[6]
- Washing: The resin is washed again with DMF to remove any unreacted reagents.[6] A Kaiser test can be performed to confirm the complete consumption of the free amine, ensuring the coupling reaction is finished.[6]
- Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid to elongate the peptide chain according to the desired sequence.[2]

- Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically accomplished by treating the resin with a strong acid cocktail, such as Reagent K (82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol), for 2-3 hours.[6] The crude alkyne-containing peptide is then precipitated in cold diethyl ether.[6]

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne on the homopropargylglycine residue serves as a handle for bioorthogonal ligation. The most common reaction is the CuAAC, which forms a stable triazole linkage with an azide-modified molecule.



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Caption: Workflow for the bioconjugation of an alkyne-peptide via CuAAC click chemistry.

Detailed Protocol for CuAAC:

This protocol is a general guideline and may require optimization based on the specific biomolecules involved.[7][8]

- Reagent Preparation:
 - Dissolve the alkyne-modified peptide and the azide-functionalized molecule in an appropriate aqueous buffer.
 - Prepare stock solutions of the catalyst components: a copper(II) source (e.g., 20 mM Copper(II) sulfate, CuSO₄), a reducing agent (e.g., 100 mM Sodium Ascorbate, freshly prepared), and a copper(I)-stabilizing ligand (e.g., 50 mM THPTA - tris(3-hydroxypropyltriazolylmethyl)amine).[7][8][9] The ligand is crucial as it accelerates the reaction and protects biomolecules from oxidative damage.[7][8]
- Reaction Assembly: In a microcentrifuge tube, combine the reagents in the following order:
 - The alkyne-modified peptide solution.
 - The azide-functionalized molecule solution.
 - A premixed solution of the copper(II) salt and the stabilizing ligand.[7]
 - Finally, add the sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the active Cu(I) state.[7][9]
- Incubation: The reaction mixture is typically incubated at room temperature for 1 to 2 hours. [7] Gentle mixing or rotation can be beneficial.
- Purification: After the reaction is complete, the resulting bioconjugate is purified from excess reagents and unreacted starting materials. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose.

The strategic incorporation of **Fmoc-L-homopropargylglycine** provides a versatile platform for the synthesis of complex and functionalized peptides, enabling advancements in drug delivery, diagnostic imaging, and fundamental biological research.

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